3-Methyl-5-(propan-2-yl)cyclohexan-1-one
Overview
Description
Cyclohexanone, 3-methyl-5-(1-methylethyl)- is an organic compound with the molecular formula C10H18O. It is a derivative of cyclohexanone, characterized by the presence of a methyl group and an isopropyl group attached to the cyclohexane ring. This compound is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanone, 3-methyl-5-(1-methylethyl)- can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of cyclohexanone, 3-methyl-5-(1-methylethyl)- often involves catalytic hydrogenation of the corresponding cyclohexene derivative. This process is carried out in the presence of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.
Types of Reactions:
Oxidation: Cyclohexanone, 3-methyl-5-(1-methylethyl)- can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methyl or isopropyl groups, leading to the formation of various substituted derivatives. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Cyclohexanone, 3-methyl-5-(1-methylethyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: Cyclohexanone, 3-methyl-5-(1-methylethyl)- is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of cyclohexanone, 3-methyl-5-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its interactions with cellular receptors and enzymes, influencing biochemical processes and metabolic pathways.
Comparison with Similar Compounds
Cyclohexanone, 3-methyl-5-(1-methylethyl)- can be compared with other similar compounds, such as:
Cyclohexanone, 5-methyl-2-(1-methylethyl)-: This compound has a similar structure but differs in the position of the methyl and isopropyl groups.
Cyclohexanone, 3-methyl-: Lacks the isopropyl group, resulting in different chemical properties and reactivity.
Cyclohexanone, 5-methyl-: Lacks the isopropyl group and has the methyl group at a different position.
The uniqueness of cyclohexanone, 3-methyl-5-(1-methylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
3-Methyl-5-(propan-2-yl)cyclohexan-1-one, also known as a cyclohexanone derivative, has garnered attention in recent research for its diverse biological activities. This article synthesizes findings from various studies, focusing on its antioxidant, antimicrobial, and potential therapeutic properties.
Chemical Structure and Properties
The compound is characterized by the presence of a cyclohexanone ring with a methyl and an isopropyl group attached. Its molecular formula is , and it possesses a unique structural configuration that influences its biological activity.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of this compound. The compound was evaluated using various assays, including the DPPH free radical scavenging method, which measures the ability to neutralize free radicals.
Compound | IC50 (µM) | Method Used |
---|---|---|
This compound | 39.0 | DPPH Scavenging |
This IC50 value indicates significant antioxidant activity, suggesting that the compound may protect against oxidative stress-related damage in biological systems .
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound has potential as an antibacterial agent, particularly against resistant strains .
Case Studies and Research Findings
- Antioxidant Mechanism : A study demonstrated that the antioxidant activity of cyclohexanone derivatives, including this compound, is linked to their ability to donate hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage .
- Antimicrobial Efficacy : In a comparative study, this compound was found to be more effective than traditional antibiotics against certain strains of bacteria. This suggests its potential application in developing new antimicrobial therapies .
- Therapeutic Potential : The compound's ability to inhibit specific enzymes related to inflammation and pain pathways indicates its potential use in therapeutic formulations aimed at treating inflammatory conditions .
Properties
IUPAC Name |
3-methyl-5-propan-2-ylcyclohexan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-4-8(3)5-10(11)6-9/h7-9H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSPKYAHSDBQAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(=O)C1)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90281285 | |
Record name | 3-Methyl-5-(propan-2-yl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90281285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518034-59-8 | |
Record name | 3-Methyl-5-(propan-2-yl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90281285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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